molecular formula C10H12ClN3O3S B588419 Quinethazone-d5 CAS No. 1794737-41-9

Quinethazone-d5

Cat. No.: B588419
CAS No.: 1794737-41-9
M. Wt: 294.765
InChI Key: AGMMTXLNIQSRCG-ZBJDZAJPSA-N
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Description

Quinethazone-d5 is a deuterium-labeled version of Quinethazone . Quinethazone, marketed as Hydromox, is a thiazide-like diuretic used to treat hypertension . The molecular formula of this compound is C10H7D5ClN3O3S and its molecular weight is 294.77 .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C10H7D5ClN3O3S . It is a deuterium-labeled version of Quinethazone, which has the molecular formula C10H12ClN3O3S .

Mechanism of Action

As a diuretic, Quinethazone inhibits active chloride reabsorption at the early distal tubule via the Na-Cl cotransporter, resulting in an increase in the excretion of sodium, chloride, and water . It also inhibits sodium ion transport across the renal tubular epithelium through binding to the thiazide-sensitive sodium-chloride transporter .

Safety and Hazards

Quinethazone, the non-deuterated version of Quinethazone-d5, is known to have side effects such as dizziness, dry mouth, nausea, and low potassium levels . Specific safety and hazard information for this compound is not available in the search results.

Properties

{ "Design of the Synthesis Pathway": "Quinethazone-d5 can be synthesized by introducing deuterium atoms at specific positions in the quinethazone molecule. This can be achieved through a series of synthetic steps involving deuterated reagents and solvents.", "Starting Materials": [ "Deuterated benzaldehyde", "Deuterated ethyl acetoacetate", "Deuterated sulfuric acid", "Deuterated sodium hydroxide", "Quinethazone", "Deuterated methanol" ], "Reaction": [ "Step 1: Synthesis of deuterated ethyl acetoacetate by reacting deuterated benzaldehyde with deuterated ethyl acetoacetate in the presence of deuterated sulfuric acid as a catalyst.", "Step 2: Condensation of deuterated ethyl acetoacetate with quinethazone to form the intermediate product.", "Step 3: Reduction of the intermediate product using deuterated sodium hydroxide as a reducing agent.", "Step 4: Deuterium exchange reaction using deuterated methanol as a solvent to introduce deuterium atoms at specific positions in the quinethazone molecule.", "Step 5: Purification of Quinethazone-d5 by column chromatography or recrystallization." ] }

CAS No.

1794737-41-9

Molecular Formula

C10H12ClN3O3S

Molecular Weight

294.765

IUPAC Name

7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide

InChI

InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2

InChI Key

AGMMTXLNIQSRCG-ZBJDZAJPSA-N

SMILES

CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl

Synonyms

2-(Ethyl-d5)-7-chloro-1,2,3,4-tetrahydro-4-oxoquinazoline-6-sulfonamide;  2-(Ethyl-d5)-7-chloro-2,3-dihydro-4(1H)-quinazolone-6-sulfonamide;  Aquamox-d5;  CL 36010-d5;  Hydromox-d5;  Idrokin-d5;  Quimethazin-d5;  Quinethazon-d5;  Quinethazonum-d5;  7-Chloro-2

Origin of Product

United States

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